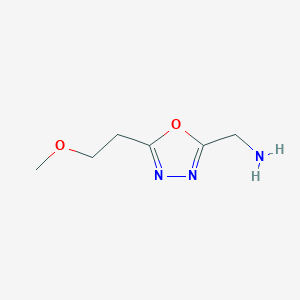![molecular formula C7H5F3O2 B13648014 1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)
1-[5-(Trifluoromethyl)furan-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C7H5F3O2 It features a furan ring substituted with a trifluoromethyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed reaction of 5-aryl-2-(trifluoromethyl)furan-3-carbonyl chloride with phenylacetylene . This reaction proceeds under mild conditions and provides a convenient precursor for further functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted furans depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .
Comparación Con Compuestos Similares
Similar Compounds
1-(furan-2-yl)ethan-1-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(bromoacetyl)benzofuran: Contains a bromoacetyl group instead of a trifluoromethyl group, leading to different applications and reactivity.
Uniqueness
1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in the synthesis of various pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C7H5F3O2 |
|---|---|
Peso molecular |
178.11 g/mol |
Nombre IUPAC |
1-[5-(trifluoromethyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C7H5F3O2/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-3H,1H3 |
Clave InChI |
UWHUKIXZNHOTBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(O1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


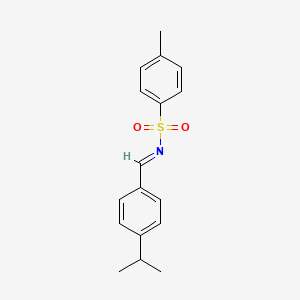
![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)

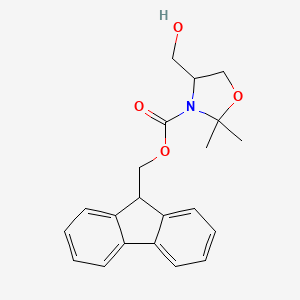
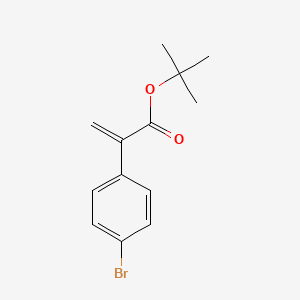
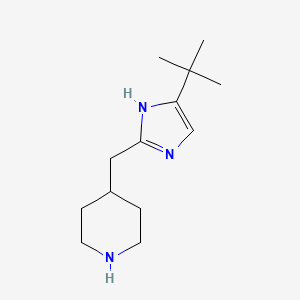
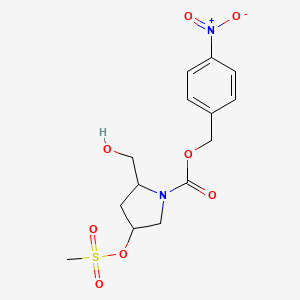
![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
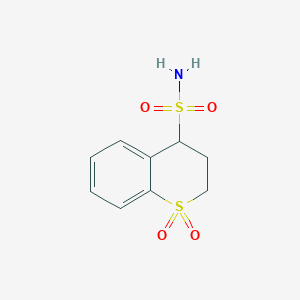
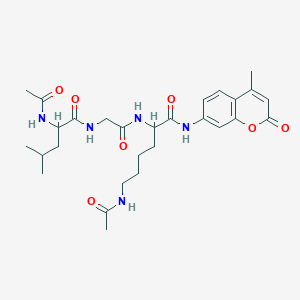
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
